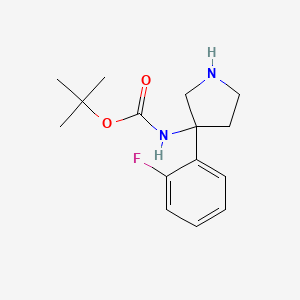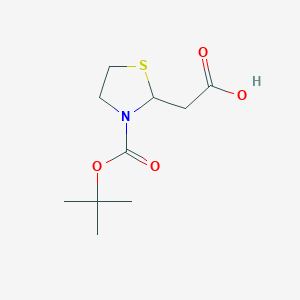
4-Nitronaphthalene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitronaphthalene-1-sulfonylchloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other related compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitronaphthalene-1-sulfonylchloride can be synthesized through the sulfonation of 4-nitronaphthalene followed by chlorination. The process typically involves the following steps:
Sulfonation: 4-Nitronaphthalene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the 1-position of the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitronaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) are commonly used in substitution reactions under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in reduction reactions with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions
Major Products
Sulfonamides: Formed through substitution reactions with amines.
Aminonaphthalenes: Formed through reduction of the nitro group
Wissenschaftliche Forschungsanwendungen
4-Nitronaphthalene-1-sulfonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including sulfonamides and dyes.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-nitronaphthalene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, through nucleophilic substitution. This reactivity is exploited in the synthesis of sulfonamide derivatives, which have various biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitronaphthalene: An isomer of 4-nitronaphthalene-1-sulfonylchloride with the nitro group at the 1-position and no sulfonyl chloride group.
Sulfonimidates: Organosulfur compounds with similar reactivity but different structural features.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H6ClNO4S |
|---|---|
Molekulargewicht |
271.68 g/mol |
IUPAC-Name |
4-nitronaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H |
InChI-Schlüssel |
VSVPHIXLDDEDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










aminehydrochloride](/img/structure/B13636562.png)





